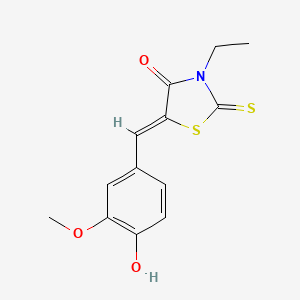

(Z)-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a Schiff base . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Synthesis Analysis

Schiff bases are typically synthesized by the condensation of an amine with a carbonyl compound . The exact synthesis process for this specific compound is not available in the search results.Molecular Structure Analysis

The molecular structure of similar compounds consists of a metal ion bound to two singly deprotonated Schiff base bridging ligands .Chemical Reactions Analysis

The influence of hydroxyl groups on the aromatic ring was studied during its reaction with non-enolizable aldehydes .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Skin-Whitening

This compound has been studied for its potential as a tyrosinase inhibitor . Tyrosinase is an enzyme crucial in the synthesis of melanin, which affects skin pigmentation. The compound exhibited significant inhibitory activity, suggesting its application in skin-whitening products and treatments for hyperpigmentation disorders.

Anti-Tumor Properties

Research indicates that structurally similar compounds possess anti-tumor activities . By extension, our compound of interest could be investigated for its efficacy in inhibiting tumor growth, particularly in hormone-responsive cancers such as breast cancer.

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating various derivatives with potential biological activities . Its structural flexibility allows for the synthesis of numerous analogs, expanding the chemical space for drug discovery.

Enzyme Kinetics Studies

Due to its interaction with enzymes like tyrosinase, the compound is valuable in enzyme kinetics studies . It can help understand enzyme mechanisms and the design of enzyme inhibitors, which are crucial in developing new pharmaceuticals.

Melanin Production Research

The compound’s ability to affect melanin production makes it a useful tool in melanin research . It can help explore the regulation of melanin synthesis and its role in various biological processes and diseases.

Cosmetic Industry Applications

Given its potential skin-whitening effects, this compound could be used in the cosmetic industry to develop new products aimed at reducing skin pigmentation and treating age spots .

Renewable High-Density Fuel Research

Compounds with similar structures have been used in the synthesis of renewable high-density fuels . This suggests possible applications in energy research, focusing on sustainable and efficient fuel sources.

MicroRNA Expression Regulation

Related compounds have shown to regulate microRNA expression . This compound could be studied for its impact on gene expression, which is vital in understanding cellular processes and developing gene therapies.

Mecanismo De Acción

Propiedades

IUPAC Name |

(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-3-14-12(16)11(19-13(14)18)7-8-4-5-9(15)10(6-8)17-2/h4-7,15H,3H2,1-2H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXASULPQVFPEN-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid](/img/structure/B2593156.png)

![Ethyl 4,5-dimethyl-2-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2593159.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593162.png)

![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2593163.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2593172.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2593173.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2593179.png)